molecular formula C5H5N3S B1418362 Pyridazine-3-carbothioamide CAS No. 88497-62-5

Pyridazine-3-carbothioamide

Cat. No.: B1418362
CAS No.: 88497-62-5
M. Wt: 139.18 g/mol
InChI Key: UNTFFYYIGIRBML-UHFFFAOYSA-N
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Description

Pyridazine-3-carbothioamide is a useful research compound. Its molecular formula is C5H5N3S and its molecular weight is 139.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

Pyridazine-3-carbothioamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. . This interaction is crucial for regulating lipid metabolism and maintaining cellular homeostasis. Additionally, this compound exhibits dual hydrogen-bonding capacity, which enhances its binding affinity to target biomolecules .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of key signaling molecules, leading to alterations in cell proliferation, differentiation, and apoptosis . Furthermore, this compound affects gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the expression of genes involved in metabolic pathways and stress responses .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active site of stearoyl-coenzyme A desaturase-1, inhibiting its enzymatic activity and reducing the synthesis of unsaturated fatty acids . This inhibition leads to alterations in lipid composition and affects various cellular functions. Additionally, this compound can modulate gene expression by binding to specific DNA sequences or interacting with transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has shown stability under various experimental conditions, with minimal degradation observed over extended periods . Long-term exposure to this compound has been associated with sustained inhibition of stearoyl-coenzyme A desaturase-1 activity and persistent changes in lipid metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to effectively inhibit stearoyl-coenzyme A desaturase-1 activity without causing significant adverse effects . At higher doses, this compound may induce toxicity and adverse effects, including hepatotoxicity and alterations in lipid metabolism . Threshold effects have been observed, indicating a dose-dependent response to this compound .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with stearoyl-coenzyme A desaturase-1. This enzyme catalyzes the desaturation of stearoyl-CoA to oleoyl-CoA, a critical step in lipid metabolism . This compound inhibits this enzymatic activity, leading to changes in metabolic flux and alterations in metabolite levels . Additionally, this compound may interact with other enzymes and cofactors involved in lipid and carbohydrate metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and localization . This compound has been observed to accumulate in lipid-rich compartments, such as the endoplasmic reticulum and lipid droplets, where it exerts its effects on lipid metabolism . The distribution of this compound within cells is influenced by its physicochemical properties and interactions with cellular components .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. It is predominantly localized in the endoplasmic reticulum, where stearoyl-coenzyme A desaturase-1 is also found . This colocalization facilitates the interaction between this compound and its target enzyme, leading to effective inhibition of enzymatic activity . Additionally, this compound may undergo post-translational modifications that direct it to specific cellular compartments .

Properties

IUPAC Name

pyridazine-3-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3S/c6-5(9)4-2-1-3-7-8-4/h1-3H,(H2,6,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNTFFYYIGIRBML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00657093
Record name Pyridazine-3-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88497-62-5
Record name Pyridazine-3-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name pyridazine-3-carbothioamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.